Cas no 107469-26-1 (3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine)

3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine is a specialized pyridine derivative featuring a nitro group at the 3-position and a trimethylsilyl-protected ethynyl moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex heterocyclic frameworks. The nitro group enhances reactivity for subsequent functionalization, while the trimethylsilyl-ethynyl group offers stability and controlled deprotection for selective transformations. Its structural features make it valuable in pharmaceutical and materials science research, enabling precise modifications to pyridine-based scaffolds. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine structure
107469-26-1 structure
Product name:3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
CAS No:107469-26-1
MF:C10H12N2O2Si
MW:220.299983024597
CID:2845629
PubChem ID:16756565

3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
    • 3-Nitro-2-((trimethylsilyl)ethynyl)pyridine
    • SCHEMBL6453136
    • CS-0440499
    • 107469-26-1
    • Inchi: InChI=1S/C10H12N2O2Si/c1-15(2,3)8-6-9-10(12(13)14)5-4-7-11-9/h4-5,7H,1-3H3
    • InChI Key: NKCKXDIVVFKCSH-UHFFFAOYSA-N
    • SMILES: C[Si](C)(C)C#CC1=NC=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 220.066804164Da
  • Monoisotopic Mass: 220.066804164Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7Ų

3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-500MG
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
500MG
¥ 2,349.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-5g
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
5g
¥10554.0 2024-04-26
Ambeed
A433174-1g
3-Nitro-2-((trimethylsilyl)ethynyl)pyridine
107469-26-1 97%
1g
$487.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-5.0g
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
5.0g
¥10554.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-500.0mg
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
500.0mg
¥2349.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511166-1g
3-Nitro-2-((trimethylsilyl)ethynyl)pyridine
107469-26-1 98%
1g
¥4923.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-250MG
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
250MG
¥ 1,412.00 2023-04-05
Alichem
A029195608-1g
3-Nitro-2-((trimethylsilyl)ethynyl)pyridine
107469-26-1 97%
1g
$565.76 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-100MG
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
100MG
¥ 884.00 2023-04-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1150252-5G
3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
107469-26-1 95%
5g
¥ 10,553.00 2023-04-05

Additional information on 3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine

Introduction to 3-Nitro-2-[2-(Trimethylsilyl)ethynyl]pyridine (CAS No. 107469-26-1)

3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS No. 107469-26-1) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a nitro group and a trimethylsilyl-protected ethynyl moiety, which confer it with a range of valuable properties and applications.

The 3-nitro substituent in the pyridine ring imparts strong electron-withdrawing characteristics, making the molecule highly reactive and suitable for various synthetic transformations. The trimethylsilyl (TMS) group, on the other hand, provides steric protection and enhances the stability of the ethynyl group, facilitating its use in click chemistry reactions and other synthetic protocols.

Recent research has highlighted the potential of 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine in the development of novel pharmaceuticals and functional materials. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications. The nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of derivatives with diverse biological activities.

In the context of medicinal chemistry, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine has been explored as a building block for the synthesis of pyridine-based drugs. Pyridine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the trimethylsilyl group allows for controlled deprotection and subsequent functionalization, enabling the fine-tuning of pharmacological properties.

Moreover, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine has found applications in materials science, particularly in the development of functional polymers and nanomaterials. The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reaction is widely used to create conjugates with high efficiency and selectivity, making it an attractive method for synthesizing advanced materials with tailored properties.

The stability and reactivity of 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine have also been leveraged in the synthesis of coordination complexes. These complexes can exhibit unique electronic and optical properties, making them useful in areas such as catalysis, sensing, and photovoltaics. For example, recent studies have demonstrated that pyridine-based ligands with nitro substituents can enhance the catalytic activity of metal complexes in various organic transformations.

In addition to its synthetic utility, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine has been investigated for its potential as a probe molecule in chemical biology. The ability to selectively modify and functionalize this compound allows researchers to study biological processes at the molecular level. For instance, it can be used to label proteins or nucleic acids for imaging or affinity purification purposes.

The safety profile of 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine is another important consideration. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and storing the compound in a well-ventilated area away from incompatible substances.

In conclusion, 3-Nitro-2-[2-(trimethylsilyl)ethynyl]pyridine (CAS No. 107469-26-1) is a valuable compound with a wide range of applications in chemical synthesis, medicinal chemistry, materials science, and chemical biology. Its unique structural features make it an attractive building block for the development of novel drugs, functional materials, and probe molecules. Ongoing research continues to uncover new possibilities for this versatile compound, solidifying its importance in modern scientific endeavors.

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(CAS:107469-26-1)3-nitro-2-[2-(trimethylsilyl)ethynyl]pyridine
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